molecular formula C14H11N3O2 B2984208 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 500228-75-1

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2984208
CAS No.: 500228-75-1
M. Wt: 253.261
InChI Key: MWSPACLDBIUIBS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a chemical compound with the molecular formula C15H12N2O2 . It has a molecular weight of 252.27 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been reported in various studies . For instance, one study reported the synthesis of imidazo[1,2-a]pyridine-6-carbohydrazide derivatives via a five-component cascade reaction . Another study reported the synthesis of N-fused heterocyclic compounds, including N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide and N′-(1-(4-nitrophenyl)ethylidene)pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit catalytic activities in the oxidation of polyphenols . The complexes formed in situ between these ligands and copper (II) salts were examined for their catecholase activity .


Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 252.27 . The InChI code representing its molecular structure is 1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3 .

Scientific Research Applications

  • Fluorescent Sensing and Optical Properties 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine derivatives have been investigated for their optical properties, particularly as fluorescent sensors. For instance, the derivative 2,4-bis(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine has shown potential as a fluorescent sensor for zinc ions, with a detection limit significantly lower than the maximum allowable zinc concentration in drinking water set by the World Health Organization (Rawat & Rawat, 2018).

  • Synthesis and Anti-corrosion Activity Imidazo[1,2-a]pyrimidine derivatives, including those with a 2-(4-methoxyphenyl) moiety, have been synthesized and characterized for their anti-corrosion activities. These compounds were prepared through a series of reactions and evaluated for their effectiveness in preventing corrosion, demonstrating the chemical versatility and applicability of these compounds in industrial contexts (Rehan, Al Lami, & Khudhair, 2021).

  • Antineoplastic Potential Certain imidazo[1,2-a]pyrimidine derivatives, including those with substitutions similar to 2-(4-methoxyphenyl), have been explored for their antineoplastic (anti-cancer) activities. These compounds underwent in vitro screening and showed variable degrees of effectiveness against different cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Abdel-Hafez, 2007).

  • Antimicrobial Applications Imidazo[1,2-a]pyrimidine derivatives, including those with the 2-(4-methoxyphenyl) moiety, have been assessed for their antimicrobial properties. These compounds demonstrated efficacy against certain bacterial and fungal strains, highlighting their potential use in the development of new antimicrobial agents (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009).

  • Chemical Detoxification Selenoester derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, including those similar to the 2-(4-methoxyphenyl) structure, have been synthesized for use in chemical detoxification, specifically for the treatment of mercury(II) chloride toxicity. This application underscores the potential of these compounds in environmental and toxicological fields (Sharma, Kumar, Kumar, Mehta, & Bhasin, 2018).

Properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-11-5-3-10(4-6-11)13-12(9-18)17-8-2-7-15-14(17)16-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSPACLDBIUIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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